3-(5-Bromo-1H-indol-7-YL)propyl acetate
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Overview
Description
3-(5-Bromo-1H-indol-7-YL)propyl acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(5-Bromo-1H-indol-7-YL)propyl acetate typically involves the bromination of an indole precursor followed by the introduction of the propyl acetate group. One common synthetic route includes:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-1H-indol-7-YL)propyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-1H-indol-7-YL)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1H-indol-7-YL)propyl acetate involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The bromine atom and acetate group may also play roles in its activity, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other brominated indole derivatives and indole-based acetates. Compared to these, 3-(5-Bromo-1H-indol-7-YL)propyl acetate is unique due to its specific substitution pattern and side chain, which may confer distinct biological activities and chemical reactivity .
Similar Compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14BrNO2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-7-yl)propyl acetate |
InChI |
InChI=1S/C13H14BrNO2/c1-9(16)17-6-2-3-10-7-12(14)8-11-4-5-15-13(10)11/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
UCPQTQSJSBUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=C2C(=CC(=C1)Br)C=CN2 |
Origin of Product |
United States |
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